molecular formula C8H11NO3 B13611773 5-(1-Methylpropyl)-3-isoxazolecarboxylic acid

5-(1-Methylpropyl)-3-isoxazolecarboxylic acid

Cat. No.: B13611773
M. Wt: 169.18 g/mol
InChI Key: YGIIUSAZPNVVJV-UHFFFAOYSA-N
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Description

5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound features a five-membered oxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-keto ester, the cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole compounds.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and drug design.

    Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can form ionic bonds with active sites of enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butan-2-yl)-1,2-oxazole-4-carboxylic acid
  • 5-(butan-2-yl)-1,3-oxazole-3-carboxylic acid
  • 5-(butan-2-yl)-1,2-thiazole-3-carboxylic acid

Uniqueness

5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-butan-2-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-3-5(2)7-4-6(8(10)11)9-12-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

YGIIUSAZPNVVJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NO1)C(=O)O

Origin of Product

United States

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